![molecular formula C13H14N6O2S2 B6542441 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-79-5](/img/structure/B6542441.png)
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a thiophene-2-sulfonyl group and a triazolo[4,3-b]pyridazin-6-yl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the triazolo[4,3-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene-2-sulfonyl group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.
Attachment to the piperazine ring: The final step could involve nucleophilic substitution reactions to attach the triazolo[4,3-b]pyridazin-6-yl group to the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or sulfides.
Scientific Research Applications
Cytotoxic Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene and triazole have shown promising results in inhibiting the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cells. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
In a study focusing on thiophene derivatives, compounds were synthesized and tested for their anticancer activity using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against A549 and SK-MEL-2 cell lines. This suggests that modifications to the thiophene and triazole moieties can enhance anticancer efficacy.
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound A | A549 | 4.27 | ERK1/2 inhibition |
Compound B | SK-MEL-2 | 19.5 | Apoptosis induction |
Compound C | SK-OV-3 | 92.2 | Cell cycle arrest |
Potential Therapeutic Uses
Given its structural characteristics and biological activity, this compound could be explored for various therapeutic applications:
- Anticancer Agents : As highlighted by its cytotoxic properties against multiple cancer cell lines.
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties; thus, further exploration could reveal potential as an antibiotic or antifungal agent.
- Neuroprotective Effects : Some triazole derivatives have been studied for neuroprotective effects in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperazine: Similar structure but different position of the triazolo group.
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-5-yl}piperazine: Another positional isomer.
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-7-yl}piperazine: Yet another positional isomer.
Uniqueness
The uniqueness of 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
1-(Thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered significant interest due to its potential biological activities. This compound belongs to a class of triazolopyrazine derivatives known for their diverse pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure
The molecular structure of this compound includes a thiophene moiety, a sulfonyl group, and a piperazine ring attached to a triazolo-pyridazin core. The unique arrangement of these functional groups contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Antidepressant
- Antidiabetic
These activities are often attributed to the presence of the thiophene and triazole rings, which serve as pharmacophores.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in disease pathways.
- Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:
- Antimicrobial Activity : A study demonstrated that derivatives of thiophene-sulfonyl-piperazine exhibited significant antibacterial effects against various strains of bacteria. The compound showed an EC50 value lower than that of standard antibiotics, indicating higher potency .
- Anticancer Properties : In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as HCT-116 and NCI-H460. The mechanism involved the activation of caspases and alteration of the Bax/Bcl-2 ratio, leading to increased cell death .
- Structure-Activity Relationship (SAR) : Research into SAR has identified specific modifications to the thiophene and triazole moieties that enhance biological activity. For example, substituents on the thiophene ring have been shown to significantly affect antimicrobial efficacy .
Data Table: Biological Activities and EC50 Values
Properties
IUPAC Name |
6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S2/c20-23(21,13-2-1-9-22-13)18-7-5-17(6-8-18)12-4-3-11-15-14-10-19(11)16-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUGSGUAUYRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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